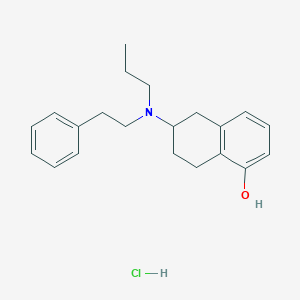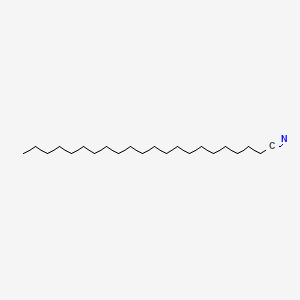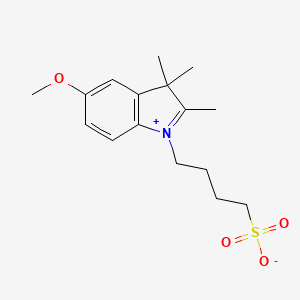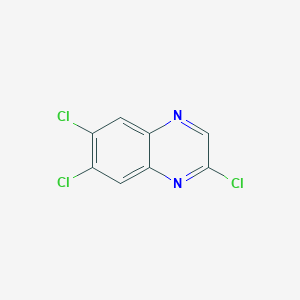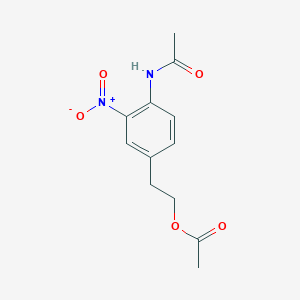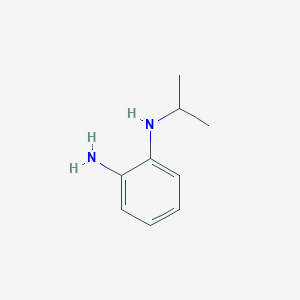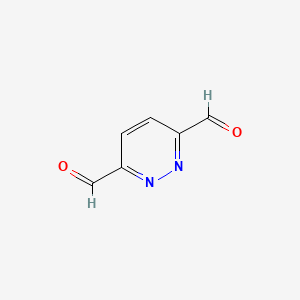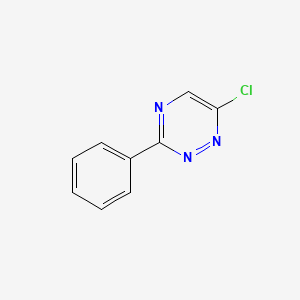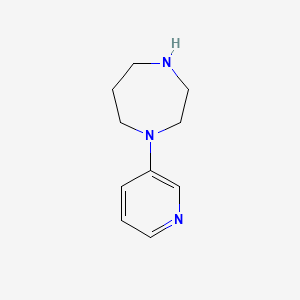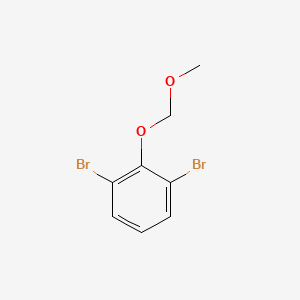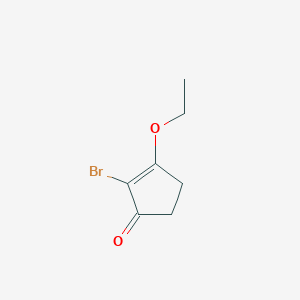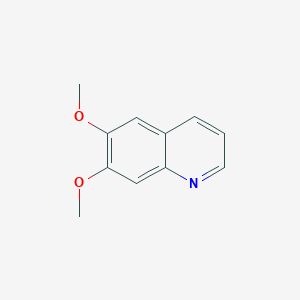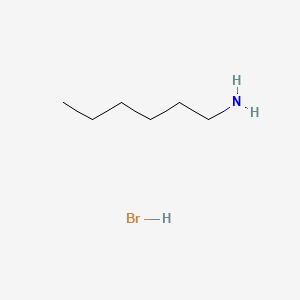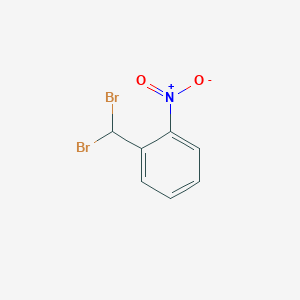
1-(Dibromomethyl)-2-nitrobenzene
描述
1-(Dibromomethyl)-2-nitrobenzene is an organic compound characterized by the presence of a dibromomethyl group and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)-2-nitrobenzene can be synthesized through the bromination of 2-nitrotoluene. The process involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrotoluene.
Bromination: 2-nitrotoluene is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions: 1-(Dibromomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the dibromomethyl group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid is used under mild conditions.
Oxidation: Potassium permanganate in an alkaline medium is used for oxidation reactions.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Reduction: 1-(Aminomethyl)-2-nitrobenzene.
Oxidation: 1-(Carboxymethyl)-2-nitrobenzene.
科学研究应用
1-(Dibromomethyl)-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of biologically active compounds with antimicrobial and anticancer properties.
Environmental Chemistry: It is studied for its potential use in the degradation of environmental pollutants through advanced oxidation processes.
作用机制
The mechanism of action of 1-(Dibromomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the dibromomethyl group, facilitating various substitution reactions. The compound’s reactivity is also influenced by the resonance stabilization provided by the benzene ring.
相似化合物的比较
1-(Bromomethyl)-2-nitrobenzene: Similar structure but with only one bromine atom in the methyl group.
2-Nitrobenzyl Bromide: Contains a nitro group and a bromomethyl group attached to the benzene ring.
1-(Dichloromethyl)-2-nitrobenzene: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 1-(Dibromomethyl)-2-nitrobenzene is unique due to the presence of two bromine atoms in the methyl group, which significantly enhances its reactivity compared to similar compounds with fewer halogen atoms. This increased reactivity makes it a valuable intermediate in organic synthesis and materials science.
属性
IUPAC Name |
1-(dibromomethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETXONIWLNSRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454014 | |
| Record name | 3-Nitro-o-dibromomethyl benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65962-15-4 | |
| Record name | 1-(Dibromomethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65962-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-o-dibromomethyl benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(dibromomethyl)-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
